1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene
Description
1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring bromine (Br), fluorine (F), and a trifluoromethoxy (-OCF₃) group.
Properties
IUPAC Name |
1,3-dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-2-1-3(15-7(12,13)14)6(11)4(9)5(2)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZOMWCIDJXDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene can be achieved through a multi-step process involving halogenation and substitution reactions. One common method involves the bromination of 2,4-difluoro-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as 1,3-diamino-2,4-difluoro-5-(trifluoromethoxy)benzene can be formed.
Coupling Products: Biaryl compounds with various functional groups can be synthesized.
Scientific Research Applications
1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their bioactive properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine, fluorine, and trifluoromethoxy groups. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The compound’s substituent pattern distinguishes it from other halogenated benzene derivatives:
- 1,3-Difluoro-5-iodo-2-methoxybenzene (): This analog replaces bromine with iodine (I) at position 5 and introduces a methoxy (-OCH₃) group at position 2. The methoxy group is less electron-withdrawing than -OCF₃, leading to higher electron density in the aromatic ring. This difference impacts reactivity in cross-coupling reactions .
- 1,3-Difluoro-2-(trifluoromethoxy)benzene (): Lacking bromine substituents, this compound exhibits reduced steric hindrance and lower molecular weight. The absence of bromine limits its utility in Suzuki-Miyaura couplings but enhances solubility in organic solvents .
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound significantly reduces electron density compared to methoxy (-OCH₃) or hydroxyl (-OH) groups, directing electrophilic substitution to specific ring positions .
Biological Activity
1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene is an organic compound notable for its unique chemical structure, which includes bromine, fluorine, and trifluoromethoxy groups. Its molecular formula is , and it has a molecular weight of approximately 355.88 g/mol. This compound is part of a broader class of fluorinated organic compounds that have gained attention due to their diverse biological activities and applications in pharmaceutical chemistry.
The biological activity of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene can be attributed to the presence of electron-withdrawing groups (EWGs) such as trifluoromethoxy and difluoro substituents. These groups enhance the compound's lipophilicity and stability, influencing its interaction with biological targets. The bromine atoms can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile building block in medicinal chemistry.
Pharmacological Potential
Research indicates that fluorinated compounds often demonstrate enhanced biological activity compared to their non-fluorinated analogs. For instance, the introduction of trifluoromethyl groups has been shown to significantly increase the potency of various drugs by improving their binding affinity to biological targets.
Case Study: Anticancer Activity
A study exploring the anticancer properties of structurally similar compounds highlighted that the incorporation of trifluoromethyl groups can lead to improved efficacy against cancer cell lines. Specifically, compounds with similar structures exhibited IC50 values in the low micromolar range against several cancer types, suggesting that 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene may possess similar potential.
Comparative Biological Activity
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene | Structure | TBD | TBD |
| Trifluoromethyl analog | Structure | 0.5 - 10 | Various cancer cell lines |
| Non-fluorinated analog | Structure | >20 | Various cancer cell lines |
Note: IC50 values are hypothetical and should be validated through experimental studies.
Synthetic Routes
The synthesis of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene typically involves halogenation and substitution reactions. Common methods include:
- Halogenation : Utilization of bromine or bromine-containing reagents in solvents like dichloromethane.
- Substitution Reactions : The compound can undergo nucleophilic substitutions where bromine is replaced by amines or thiols.
Research Applications
This compound serves as a valuable intermediate in organic synthesis, particularly in:
- Pharmaceutical Development : As a precursor for biologically active molecules.
- Material Science : In the development of advanced materials such as polymers and liquid crystals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
